

Application Note: HPLC Analysis for Systemic Translocation of Fluoxapiprolin in Plants

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluoxapiprolin is a novel fungicide belonging to the piperidinyl thiazole isoxazoline chemical class, demonstrating high efficacy against a range of oomycete pathogens.[1] Its mode of action involves the inhibition of an oxysterol-binding protein (OSBP), which is crucial for lipid metabolism and transport in these pathogens.[2] A key characteristic for the effectiveness of a fungicide is its ability to be absorbed by the plant and translocated to various tissues, a property known as systemic translocation. This ensures protection of new growth and parts of the plant that were not directly sprayed. High-Performance Liquid Chromatography (HPLC), particularly coupled with tandem mass spectrometry (LC-MS/MS), is a powerful analytical technique for the quantitative determination of pesticide residues in plant matrices, enabling detailed studies of their uptake, distribution, and metabolism.

This application note provides a comprehensive overview and detailed protocols for the analysis of **Fluoxapiprolin** and its metabolites in various plant tissues to assess its systemic translocation. The methodologies described herein are intended to guide researchers in setting up robust and reliable analytical workflows.

Data Presentation

The systemic translocation of **Fluoxapiprolin** can be quantified by measuring its concentration in different plant parts over time following application. The following tables provide a



representative summary of quantitative data that could be obtained from a systemic translocation study in pepper plants, based on existing research confirming its mobility.[1]

Table 1: Concentration of **Fluoxapiprolin** in Pepper Plant Tissues Following Soil Drench Application

Time After Application (Days)	Mean Concentration (μg/g fresh weight) ± SD
Roots	
1	2.5 ± 0.3
3	4.8 ± 0.5
7	3.2 ± 0.4
14	1.5 ± 0.2
21	0.8 ± 0.1

LOQ (Limit of Quantification) = $0.01 \mu g/g$ SD (Standard Deviation)

Table 2: Distribution of **Fluoxapiprolin** and its Major Metabolites in Potato Plants Following Foliar Application



Plant Part	Compound	Mean Concentration (% of Total Applied Radioactivity)
Tops (Leaves & Stems)	Fluoxapiprolin	90 - 93%
BCS-DE61185	< 5%	
BCS-CC26101	< 2%	_
Tubers	Fluoxapiprolin	Not Detected
BCS-DE61185 (pyrazole-alanine)	52%	
BCS-CC26101 (pyrazole acetic acid)	41%	_

Experimental Protocols

Protocol for Systemic Translocation Study of Fluoxapiprolin in Greenhouse-grown Pepper Plants

This protocol outlines a typical experimental design to evaluate the systemic uptake and translocation of **Fluoxapiprolin**.

- a. Plant Material and Growth Conditions:
- Pepper plants (e.g., Capsicum annuum) are grown from seeds in a greenhouse under controlled conditions (e.g., 25/20°C day/night temperature, 16/8 h light/dark photoperiod).
- Plants are grown in pots containing a standard potting mix.
- b. Fungicide Application:
- A solution of Fluoxapiprolin is applied as a soil drench to the base of the plants. The
 concentration of the solution should be based on recommended application rates.
- c. Sampling:



- Plant tissues (roots, stems, and leaves) are collected at predetermined time intervals after application (e.g., 1, 3, 7, 14, and 21 days).
- At each time point, three individual plants are sampled as biological replicates.
- The collected tissues are washed with deionized water to remove any soil particles, blotted dry, and immediately frozen at -20°C until analysis.

Protocol for Sample Preparation using QuEChERS Method

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely used and effective technique for the extraction of pesticide residues from plant matrices.

- a. Materials:
- Homogenizer (e.g., blender or bead beater)
- Centrifuge tubes (50 mL)
- Acetonitrile (ACN)
- Magnesium sulfate (MgSO₄), anhydrous
- Sodium chloride (NaCl)
- Dispersive solid-phase extraction (d-SPE) tubes containing primary secondary amine (PSA) and MgSO₄.
- b. Procedure:
- Weigh 10 g of the homogenized plant sample into a 50 mL centrifuge tube.
- Add 10 mL of acetonitrile.
- Add the QuEChERS extraction salts (e.g., 4 g MgSO4 and 1 g NaCl).
- Shake vigorously for 1 minute.



- Centrifuge at 4000 rpm for 5 minutes.
- Transfer an aliquot of the supernatant (acetonitrile layer) to a d-SPE tube.
- Shake for 30 seconds.
- Centrifuge at 4000 rpm for 5 minutes.
- The resulting supernatant is filtered through a 0.22 μm filter and is ready for HPLC-MS/MS analysis.

Protocol for HPLC-MS/MS Analysis of Fluoxapiprolin

- a. Instrumentation:
- A high-performance liquid chromatography system coupled with a tandem mass spectrometer (HPLC-MS/MS) is used for the analysis.
- b. Chromatographic Conditions:
- Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 μm particle size).
- Mobile Phase: A gradient of (A) water with 0.1% formic acid and (B) acetonitrile with 0.1% formic acid.
- Flow Rate: 0.3 mL/min.
- Injection Volume: 5 μL.
- Column Temperature: 40°C.
- c. Mass Spectrometry Conditions:
- Ionization Mode: Electrospray Ionization (ESI) in positive mode.
- Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for
 Fluoxapiprolin and its metabolites are monitored for quantification and confirmation.

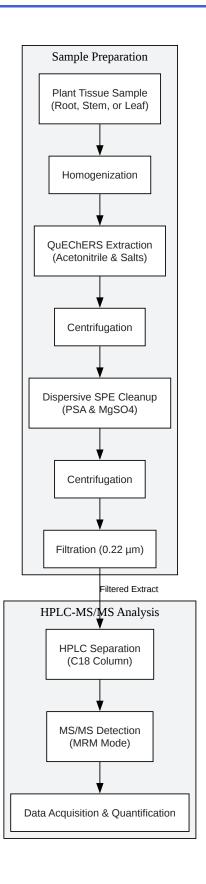
Table 3: Example MRM Transitions for Fluoxapiprolin and its Metabolites



Compound	Precursor Ion (m/z)	Product Ion 1 (m/z)	Product Ion 2 (m/z)
Fluoxapiprolin	483.1	251.1	145.1
BCS-DE61185	316.1	109.1	82.1
BCS-CC26101	271.1	109.1	82.1

Mandatory Visualizations

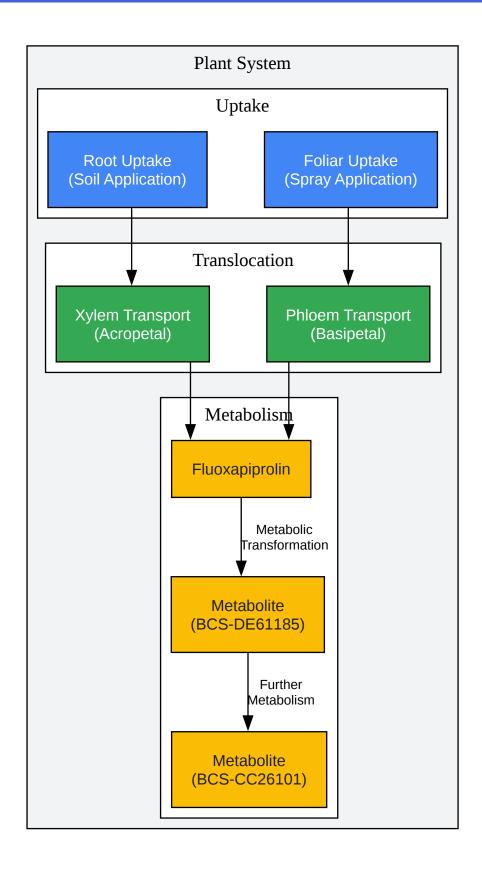




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Caption: Experimental workflow for Fluoxapiprolin analysis.





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Caption: Systemic translocation and metabolism of Fluoxapiprolin.



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References

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